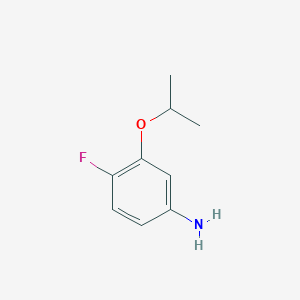![molecular formula C7H7IN4 B1397838 5-ヨード-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン CAS No. 862729-13-3](/img/structure/B1397838.png)
5-ヨード-7-メチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン
概要
説明
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is an organic compound with the molecular formula C7H7IN4 and a molecular weight of 274.06 g/mol . It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 7-position. This compound is typically a solid, often appearing as yellow or light brown crystals .
科学的研究の応用
Chemistry: In chemistry, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research, particularly in the development of antitubercular agents. Derivatives of pyrrolo[2,3-d]pyrimidine have been studied for their activity against Mycobacterium tuberculosis .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes .
作用機序
Target of Action
The primary target of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown in vitro activity against this strain .
Mode of Action
The compound interacts with its target through a series of biochemical reactions. The presence of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring contributes to its activity .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
The potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, which suggests they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Action Environment
The action of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light
生化学分析
Biochemical Properties
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial regulators of cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of their activity. Additionally, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can form complexes with proteins, influencing their conformation and function .
Cellular Effects
The effects of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways. It can also affect gene expression by modulating transcription factors and epigenetic regulators. Furthermore, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, leading to competitive inhibition. This binding can disrupt the enzyme’s normal function, resulting in altered cellular signaling and metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The presence of the iodine atom enhances the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some cellular responses becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research .
Dosage Effects in Animal Models
The effects of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization for therapeutic applications .
Metabolic Pathways
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, the compound may localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with cellular components. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization determines the compound’s specific effects on cellular function and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine generally involves multiple steps. One common method starts with the synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, followed by iodination to introduce the iodine atom at the 5-position . The iodination step typically involves the use of iodomethane under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
類似化合物との比較
- 4-Amino-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Comparison: Compared to these similar compounds, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 5-position can enhance its ability to participate in substitution reactions, while the methyl group at the 7-position can affect its overall stability and solubility .
特性
IUPAC Name |
5-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFSLRASQZPDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731964 | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862729-13-3 | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862729-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
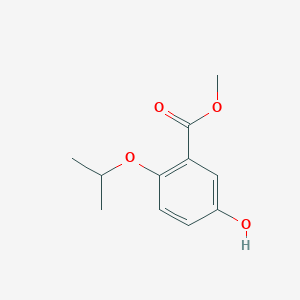

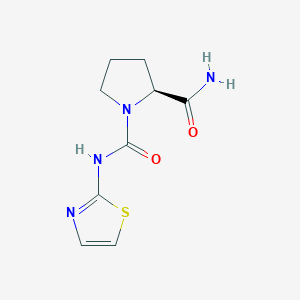
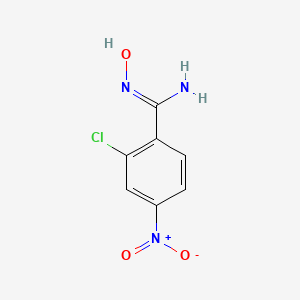



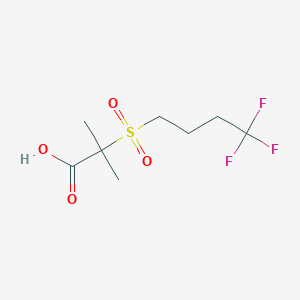
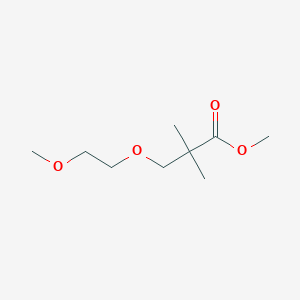

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
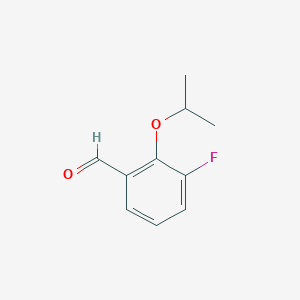
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
